Chromic acid, disodium salt, decahydrate

Description

Properties

CAS No. |

13517-17-4 |

|---|---|

Molecular Formula |

CrH20Na2O14 |

Molecular Weight |

342.13 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)chromium;decahydrate |

InChI |

InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |

InChI Key |

HVQUUBAXNCAQJV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

13517-17-4 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

7775-11-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chromic Acid, Disodium Salt, Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

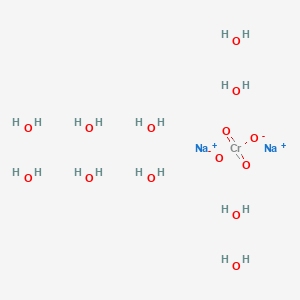

Chromic acid, disodium salt, decahydrate, more commonly known as sodium chromate decahydrate, is an inorganic compound with the chemical formula Na₂CrO₄·10H₂O. It exists as yellow, translucent, efflorescent crystals. This compound is a hydrated form of sodium chromate, a hexavalent chromium compound that is a strong oxidizing agent and has significant industrial and laboratory applications. However, its utility is paralleled by its considerable toxicity and carcinogenicity, necessitating stringent safety protocols during handling and disposal.

This technical guide provides a comprehensive overview of sodium chromate decahydrate, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and the toxicological pathways of interest to researchers in drug development.

Chemical and Physical Properties

Sodium chromate and its decahydrate form possess distinct physical and chemical properties that are crucial for their application and safe handling. The anhydrous form is a yellow crystalline solid, while the decahydrate appears as yellow, translucent crystals that are efflorescent.

Quantitative Data Summary

The following tables summarize the key quantitative data for both anhydrous sodium chromate and its decahydrate form for easy comparison.

Table 1: Physical and Chemical Properties

| Property | Sodium Chromate (Anhydrous) | Sodium Chromate Decahydrate |

| Molecular Formula | Na₂CrO₄ | Na₂CrO₄·10H₂O |

| Molar Mass | 161.97 g/mol | 342.13 g/mol |

| Appearance | Yellow crystalline solid | Yellow, translucent, efflorescent crystals |

| Density | 2.698 g/cm³ | 1.483 g/cm³ |

| Melting Point | 792 °C (1,458 °F; 1,065 K) | 19.92 °C |

| Crystal Structure | Orthorhombic | Monoclinic |

Table 2: Solubility Data

| Solvent | Solubility of Anhydrous Sodium Chromate |

| Water | 31.8 g/100 mL (0 °C) |

| 84.5 g/100 mL (25 °C) | |

| 126.7 g/100 mL (100 °C) | |

| Methanol | 0.344 g/100 mL (25 °C) |

| Ethanol | Slightly soluble |

Synthesis and Production

Industrial Production

Industrially, sodium chromate is produced on a large scale by roasting chromium ores, such as chromite (Fe(CrO₂)₂), with sodium carbonate in the presence of air at temperatures around 1100 °C. This process converts the chromium to a water-soluble form, which is then leached from the iron oxides.

The overall reaction is: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂

Laboratory Scale Synthesis

A laboratory-scale synthesis can be performed by the oxidation of a chromium(III) salt in a basic solution.

Experimental Protocol: Laboratory Synthesis of Sodium Chromate

Objective: To synthesize sodium chromate from a chromium(III) salt.

Materials:

-

Chromium(III) chloride (CrCl₃)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hypochlorite solution (household bleach, ~5-6%)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Beakers, filter funnel, filter paper, heating plate, stirring rod

Procedure:

-

Dissolution of Chromium(III) Salt: Dissolve a known quantity of chromium(III) chloride in a minimal amount of distilled water in a beaker. The solution will be dark green.

-

Precipitation of Chromium(III) Hydroxide: While stirring, slowly add a saturated solution of sodium carbonate to the chromium(III) chloride solution. This will neutralize any excess acid and precipitate chromium as chromium(III) hydroxide (Cr(OH)₃), a grayish-blue solid. Carbon dioxide gas will be evolved, so the addition should be done slowly to avoid excessive frothing.

-

Isolation of Chromium(III) Hydroxide: Filter the precipitate using a funnel and filter paper. Wash the precipitate with distilled water to remove soluble impurities.

-

Oxidation to Chromate: Transfer the chromium(III) hydroxide precipitate to a clean beaker and add sodium hypochlorite solution while stirring. The bleach will oxidize the insoluble chromium(III) hydroxide to soluble yellow sodium chromate. This reaction may take up to 30 minutes and should be performed in a well-ventilated fume hood. 2Cr(OH)₃ + 3NaOCl + 4NaOH → 2Na₂CrO₄ + 3NaCl + 5H₂O

-

Purification and Crystallization: Filter the resulting yellow solution to remove any unreacted solids. Gently heat the solution to concentrate it. Allow the concentrated solution to cool slowly. Yellow crystals of sodium chromate decahydrate will form.

-

Isolation of Crystals: Decant the supernatant liquid and collect the crystals. The crystals can be further purified by recrystallization.

Figure 1: Workflow for the laboratory synthesis of sodium chromate decahydrate.

Key Applications and Experimental Protocols

Sodium chromate decahydrate is utilized in various fields, including organic synthesis, medical diagnostics, and as a wood preservative.

Oxidation of Alcohols in Organic Synthesis

Sodium chromate, in an acidic medium, is a potent oxidizing agent for the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones.

Experimental Protocol: Oxidation of a Secondary Alcohol (Cyclohexanol to Cyclohexanone)

Objective: To oxidize cyclohexanol to cyclohexanone using an acidified sodium dichromate solution.

Materials:

-

Cyclohexanol

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Preparation of the Oxidizing Agent: In a flask, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reaction Setup: Place cyclohexanol in a round-bottom flask equipped with a dropping funnel and a condenser.

-

Addition of Oxidant: Slowly add the prepared oxidizing agent from the dropping funnel to the cyclohexanol while maintaining the reaction temperature between 50-60 °C. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).

-

Reaction Completion and Quenching: After the addition is complete, heat the mixture under reflux for a short period to ensure the reaction goes to completion. Cool the reaction mixture and quench any excess oxidant with a small amount of a reducing agent like sodium bisulfite.

-

Product Isolation: Isolate the cyclohexanone product by steam distillation or solvent extraction with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude cyclohexanone. Further purification can be achieved by fractional distillation.

Figure 2: General workflow for the oxidation of a secondary alcohol.

Determination of Red Blood Cell Volume

Radiolabeled sodium chromate (using ⁵¹Cr) is a diagnostic pharmaceutical used to determine red blood cell volume. The chromate ion is taken up by red blood cells and binds to hemoglobin.

Experimental Protocol: In Vitro Labeling of Red Blood Cells with ⁵¹Cr-Sodium Chromate

Objective: To label a sample of red blood cells with ⁵¹Cr-sodium chromate for the determination of red blood cell volume.

Materials:

-

Sterile ⁵¹Cr-sodium chromate solution

-

Anticoagulant solution (e.g., ACD-A)

-

Sterile saline solution (0.9% NaCl)

-

Ascorbic acid solution (sterile)

-

Sterile syringes, needles, and collection tubes

-

Centrifuge

-

Gamma counter

Procedure:

-

Blood Collection: Aseptically withdraw a sample of the patient's whole blood into a syringe containing an anticoagulant solution.

-

Incubation with ⁵¹Cr-Sodium Chromate: Add the sterile ⁵¹Cr-sodium chromate solution to the blood sample. Gently mix and incubate at room temperature for 15-30 minutes.

-

Stopping the Labeling Reaction: Add sterile ascorbic acid solution to the labeled blood. The ascorbic acid reduces any unbound extracellular Cr(VI) to Cr(III), which does not readily penetrate the red blood cell membrane, thus terminating the labeling process.

-

Washing the Labeled Cells: Centrifuge the blood sample, remove the supernatant plasma, and wash the labeled red blood cells with sterile saline solution. This step is repeated to remove any remaining unbound radioactivity.

-

Preparation for Injection: Resuspend the washed, labeled red blood cells in sterile saline to a known volume.

-

Determination of Red Blood Cell Volume: A precisely measured volume of the labeled red blood cell suspension is injected intravenously into the patient. After a mixing period (typically 10-20 minutes), a blood sample is withdrawn from a different site. The radioactivity of the post-injection blood sample is measured using a gamma counter and compared to a standard prepared from the injectate to calculate the total red blood cell volume using the indicator dilution principle.

Figure 3: Workflow for red blood cell volume determination using ⁵¹Cr-sodium chromate.

Wood Preservation

Sodium chromate is a component of some wood preservatives, often in combination with copper and arsenic compounds (Chromated Copper Arsenate - CCA). It helps to fix the other chemicals to the wood, preventing them from leaching out.

Experimental Protocol: Evaluating Preservative Efficacy using a Laboratory Soil-Block Test (Adapted from AWPA Standard E10)

Objective: To determine the efficacy of a sodium chromate-containing wood preservative against decay fungi.

Materials:

-

Small, clear wood blocks (e.g., Southern Pine)

-

Sodium chromate-based preservative solution at various concentrations

-

Cultures of wood-destroying fungi (e.g., a brown-rot or white-rot fungus)

-

Culture bottles with a soil substrate

-

Autoclave, incubator, analytical balance

Procedure:

-

Preparation of Wood Blocks: Cut wood into small blocks of a standard size. Determine the initial dry weight of each block.

-

Preservative Treatment: Treat the wood blocks with the preservative solutions at different retention levels. This is typically done using a vacuum-pressure impregnation process. A set of untreated control blocks should also be prepared.

-

Conditioning: After treatment, the blocks are conditioned to allow for the fixation of the preservative.

-

Leaching (Optional but Recommended): A subset of the treated blocks may be subjected to a leaching procedure to assess the permanence of the preservative.

-

Sterilization: Sterilize the treated and untreated wood blocks.

-

Inoculation: Place the sterilized wood blocks in culture bottles containing a sterile soil substrate that has been inoculated with a specific wood-destroying fungus.

-

Incubation: Incubate the bottles under controlled conditions of temperature and humidity (e.g., 27°C and 80% RH) for a specified period (typically 12 weeks).

-

Evaluation: After incubation, remove the wood blocks, carefully clean off any fungal mycelium, and determine their final dry weight.

-

Data Analysis: The percentage of weight loss of the wood blocks is calculated. The effectiveness of the preservative is determined by the reduction in weight loss of the treated blocks compared to the untreated controls. The threshold retention (the minimum amount of preservative that prevents significant decay) can be determined.

Toxicology and Signaling Pathways

Hexavalent chromium compounds, including sodium chromate, are recognized human carcinogens. Their toxicity is of significant interest to drug development professionals, both in terms of understanding mechanisms of carcinogenesis and in the development of potential therapeutic interventions.

Toxicity Data

Table 3: Acute Toxicity of Sodium Chromate (Anhydrous)

| Route of Exposure | Species | LD₅₀/LC₅₀ |

| Oral | Rat | 52 - 136 mg/kg |

| Dermal | Rabbit | 1,600 mg/kg |

| Inhalation | Rat | 100 mg/m³ (4 h) |

Mechanism of Carcinogenesis and p53 Signaling

The carcinogenicity of hexavalent chromium is linked to its intracellular reduction to reactive intermediates, including Cr(V) and Cr(III), which can lead to the formation of DNA adducts and oxidative DNA damage. This DNA damage can trigger various cellular stress responses, including the activation of the p53 tumor suppressor protein.

The activation of p53 by Cr(VI) is a complex process. In response to Cr(VI)-induced DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which then phosphorylates p53 at Serine 15. This phosphorylation leads to the stabilization of the p53 protein. However, the transcriptional activity of this stabilized p53 is limited. While it can induce the expression of some cell cycle arrest genes, it is less effective at upregulating genes involved in apoptosis and DNA repair. This limited p53 response may contribute to the survival of cells with Cr(VI)-induced DNA damage, increasing the risk of mutagenesis and carcinogenesis.

An In-depth Technical Guide to the Chemical Properties of Sodium Chromate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chromate decahydrate (Na₂CrO₄·10H₂O) is an inorganic compound that exists as yellow, translucent, efflorescent crystals. It is the decahydrate form of sodium chromate, a salt of chromic acid. This compound is of significant interest in various industrial and research applications, including as a corrosion inhibitor, a dyeing auxiliary, and in the manufacturing of pigments. However, its utility is paralleled by its significant toxicological profile, as it is a hexavalent chromium compound, a known human carcinogen. This technical guide provides a comprehensive overview of the core chemical properties of sodium chromate decahydrate, detailed experimental protocols for their determination, and a summary of its toxicological mechanism of action, tailored for a scientific audience.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of sodium chromate decahydrate are summarized in the tables below. These properties are crucial for its handling, application, and in the development of safety protocols.

Table 1: General and Physical Properties of Sodium Chromate Decahydrate

| Property | Value | Reference |

| Chemical Formula | Na₂CrO₄·10H₂O | [1] |

| Molar Mass | 342.13 g/mol | [1] |

| Appearance | Yellow, translucent, efflorescent monoclinic crystals | [1][2] |

| Odor | Odorless | [3] |

| Density | 1.483 g/cm³ | [2] |

| Melting Point | 19.92 °C (decomposes) | [1][2] |

| Hygroscopicity | Hygroscopic, deliquescent in moist air | [2] |

Table 2: Solubility Data for Sodium Chromate

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |

| Water | 20 | Very soluble | [1] |

| Water (as Na₂CrO₄) | 25 | 87.6 | [2] |

| Ethanol | 25 | Sparingly soluble | [1] |

| Methanol (as Na₂CrO₄) | 25 | 0.344 g/100 ml | [3][4] |

Table 3: Reactivity and Stability

| Property | Description | Reference |

| Thermal Stability | Decomposes at its melting point. | [3] |

| Oxidizing Properties | Strong oxidizing agent. | [2] |

| Reactivity with Acids | Reacts with acids to form sodium dichromate. | [3][4] |

| Incompatibilities | Strong acids, combustible materials, reducing agents. | [2] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of chemical properties. The following section outlines protocols for key experiments.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

This method describes the flask method, suitable for substances with solubilities above 10⁻² g/L.

Principle: A saturated solution of sodium chromate decahydrate is prepared by stirring an excess of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath

-

Stirring mechanism (e.g., magnetic stirrer)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Suitable analytical instrument for determining chromium concentration (e.g., Atomic Absorption Spectrometer, ICP-OES)

Procedure:

-

Add an excess amount of sodium chromate decahydrate to a flask containing a known volume of deionized water.

-

Place the flask in a constant temperature water bath set at the desired temperature (e.g., 20 ± 0.5 °C).

-

Stir the solution vigorously for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine the time to reach equilibrium, typically 24-48 hours).

-

After stirring, allow the solution to stand in the water bath for at least 24 hours to allow for phase separation.

-

Carefully separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Determine the concentration of sodium chromate in the clear aqueous phase using a calibrated analytical method.

-

Perform at least three determinations.

Calculation: The water solubility is expressed as the mass of the substance per volume or mass of water (e.g., g/L or g/100g ).

Experimental workflow for determining water solubility.

Determination of Melting Point (Capillary Method)

Principle: A small, uniform sample of the crystalline substance is heated in a capillary tube at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the sodium chromate decahydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid is observed (onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

-

The recorded range is the melting point of the substance.

Determination of pH of an Aqueous Solution (Adapted from ISO 10523:2008)

Principle: The pH of a solution is determined electrometrically using a glass electrode and a reference electrode, or a combination electrode. The potential difference between the electrodes is proportional to the pH of the solution.

Apparatus:

-

pH meter with a glass and reference electrode (or a combination electrode)

-

Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Prepare a solution of sodium chromate decahydrate of a specified concentration (e.g., 1% w/v) in deionized water.

-

Place the solution in a beaker and add a magnetic stir bar.

-

Immerse the pH electrode and a thermometer into the solution and stir gently.

-

Allow the reading to stabilize and record the pH value and the temperature.

Reactivity Profile

Oxidizing Agent

Sodium chromate is a strong oxidizing agent. Its oxidizing potential can be demonstrated by its reactions with reducing agents. For instance, in acidic solution, chromate(VI) can be reduced to chromium(III) by agents like sulfur dioxide or ascorbic acid.

Reaction with Acids

In an acidic medium, the yellow chromate ion (CrO₄²⁻) undergoes a condensation reaction to form the orange dichromate ion (Cr₂O₇²⁻). This is a reversible equilibrium reaction:

2 Na₂CrO₄ + 2 H⁺ ⇌ Na₂Cr₂O₇ + 2 Na⁺ + H₂O

Further acidification can lead to the formation of chromium trioxide (CrO₃).

Toxicological Profile: Mechanism of Carcinogenesis

The carcinogenicity of sodium chromate is attributed to the hexavalent chromium (Cr(VI)) ion. The "uptake-reduction" model explains its mechanism of action.

-

Cellular Uptake: Being structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions, the chromate ion (CrO₄²⁻) is readily transported into cells via non-specific anion transport channels.[5][6]

-

Intracellular Reduction: Once inside the cell, Cr(VI) is reduced by various intracellular components, such as ascorbate (Vitamin C) and glutathione, through a series of one-electron steps. This reduction process generates reactive intermediates, including Cr(V) and Cr(IV), and reactive oxygen species (ROS) like hydroxyl radicals.[7][8]

-

DNA Damage: The highly reactive intermediates and ROS can cause significant damage to cellular macromolecules, most critically DNA. This includes the formation of DNA adducts (where chromium binds directly to DNA), DNA strand breaks, and oxidative damage to DNA bases.[7][8] The ultimate reduction product, Cr(III), is thought to be the primary species that forms stable crosslinks with DNA, leading to genotoxicity.

-

Carcinogenesis: The resulting DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and genomic instability, ultimately contributing to the initiation and promotion of cancer.

Toxicological pathway of hexavalent chromium.

Conclusion

Sodium chromate decahydrate possesses distinct chemical and physical properties that are important for its industrial applications. However, its classification as a hexavalent chromium compound necessitates a thorough understanding of its reactivity and, most importantly, its toxicological profile. The information presented in this guide, including the standardized experimental protocols and the elucidated mechanism of carcinogenesis, is intended to provide researchers, scientists, and drug development professionals with the essential knowledge for the safe handling, use, and further investigation of this compound. Strict adherence to safety protocols is paramount when working with any hexavalent chromium compound due to its severe health hazards.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. laboratuar.com [laboratuar.com]

- 5. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of hexavalent chromium carcinogenicity: effect on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Epigenetic Mechanisms of Cr(VI)-induced Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Chromic Acid, Disodium Salt, Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromic acid, disodium salt, decahydrate, more commonly known as sodium chromate decahydrate (Na₂CrO₄·10H₂O), is an inorganic compound that exists as a yellow, crystalline solid.[1][2] While its primary applications are industrial, including pigment manufacturing, corrosion inhibition, and wood preservation, its hexavalent chromium (Cr(VI)) component imparts significant biological and toxicological properties.[3][4][5] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the cellular pathways affected by its hexavalent chromium content. The information is tailored for researchers in chemistry, materials science, and toxicology, as well as professionals in drug development who may encounter chromium compounds in various contexts, from environmental health to niche diagnostic applications.

Physicochemical Properties

Sodium chromate decahydrate is a hygroscopic, yellow crystalline solid that is highly soluble in water.[1][6] The decahydrate form is stable at room temperature but will lose its water of hydration upon heating.[6] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Na₂CrO₄·10H₂O |

| Molecular Weight | 342.13 g/mol [7][8] |

| Appearance | Yellow, translucent, efflorescent monoclinic crystals[2][9][10] |

| Density | 1.483 g/cm³[2] |

| Melting Point | 19.92 °C (decomposes)[2][10] |

| Solubility in Water | Highly soluble; 84.5 g/100 mL at 25 °C (for the anhydrous form)[11] |

| Crystal System | Monoclinic[5][12] |

| Space Group | P2(1)/c[5][12] |

| Unit Cell Dimensions | a = 11.5356(12) Å, b = 10.4989(9) Å, c = 12.9454(13) Å, β = 107.489(8)°[5][12] |

| Unit Cell Volume | 1495.4(2) ų[5][12] |

| Formula Units per Cell (Z) | 4[5][12] |

Molecular Structure and Bonding

The molecular structure of sodium chromate decahydrate has been elucidated by single-crystal X-ray diffraction.[5][12] The crystal lattice is composed of sodium cations (Na⁺), chromate anions (CrO₄²⁻), and water molecules of hydration.

-

Chromate Anion (CrO₄²⁻) : The central chromium atom is in a +6 oxidation state and is covalently bonded to four oxygen atoms in a tetrahedral geometry. This tetrahedral structure is a key feature of the chromate ion.

-

Sodium Cation (Na⁺) Coordination : There are two crystallographically independent sodium atoms in the unit cell. Each sodium ion is coordinated by six water molecules, forming distorted octahedral [Na(H₂O)₆]⁺ complexes. These octahedra link together by sharing edges, forming chains that run parallel to the c-axis of the crystal.[5][12]

-

Hydration : Ten water molecules are incorporated into the crystal lattice for each formula unit of sodium chromate. These water molecules are essential for stabilizing the crystal structure through coordination with the sodium ions and an extensive network of hydrogen bonds. The structure is isostructural with Glauber's salt (mirabilite, Na₂SO₄·10H₂O).[5][12]

Experimental Protocols

Synthesis and Crystallization

A representative method for preparing single crystals of sodium chromate decahydrate for structural analysis is through isothermal evaporation of an aqueous solution.[5][12]

Objective: To grow single crystals of Na₂CrO₄·10H₂O suitable for X-ray diffraction.

Materials:

-

Sodium chromate (anhydrous or hydrated)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Crystallization dish

-

Filter paper

Procedure:

-

Prepare a saturated aqueous solution of sodium chromate by dissolving the salt in deionized water at a slightly elevated temperature (e.g., 30-40 °C) with gentle stirring until no more salt dissolves.

-

Filter the warm, saturated solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean crystallization dish.

-

Cover the dish with filter paper to prevent dust contamination while allowing for slow evaporation of the solvent.

-

Place the dish in a location with a stable temperature, away from vibrations.

-

Allow the solvent to evaporate slowly over several days. Yellow, translucent monoclinic crystals of Na₂CrO₄·10H₂O will form.

-

Once crystals of a suitable size have grown, they can be carefully harvested from the mother liquor.

The workflow for this process can be visualized as follows:

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a small molecule like sodium chromate decahydrate.

Objective: To determine the three-dimensional atomic arrangement of Na₂CrO₄·10H₂O.

Instrumentation:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

-

Goniometer

-

Low-temperature device (e.g., nitrogen cryostream)

-

Area detector (e.g., CCD or CMOS)

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., -100 °C or 173 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[5][12]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on the area detector.[13] Each pattern consists of a set of diffraction spots of varying intensities. A complete dataset is collected by rotating the crystal through a specific angular range.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[14] This step involves indexing the diffraction pattern, integrating the spot intensities, and applying corrections for factors like absorption and polarization.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For a novel structure, this may involve ab initio methods like direct methods. The result is an initial electron density map. An atomic model is then built into this map. The model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns, resulting in the final, accurate atomic coordinates and bond parameters.[15]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is used to probe the bonding within the chromate ion and the interactions of the water molecules.

Objective: To identify the vibrational modes of the CrO₄²⁻ anion and the water molecules in the crystal lattice.

A. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

-

Sample Preparation: A small amount of the crystalline Na₂CrO₄·10H₂O is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule. For Na₂CrO₄·10H₂O, characteristic peaks for the stretching and bending modes of the CrO₄²⁻ tetrahedron and the O-H stretching and H-O-H bending modes of the water molecules are expected.[16][17]

B. Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FTIR, with a focus on the region below 1000 cm⁻¹ for the chromate vibrations.[18]

-

Data Analysis: Raman spectroscopy is particularly sensitive to the symmetric stretching vibrations of non-polar bonds. The symmetric stretching mode (ν₁) of the tetrahedral CrO₄²⁻ ion should be very strong in the Raman spectrum.[18] Asymmetric stretches (ν₃) and bending modes (ν₂ and ν₄) will also be present.

Biological Activity and Signaling Pathways

Sodium chromate is not used as a therapeutic agent in drug development. Its relevance to the field comes from its toxicity as a hexavalent chromium (Cr(VI)) compound and its limited use as a diagnostic radiopharmaceutical (using the ⁵¹Cr isotope to label red blood cells).[8][19] The toxicity of Cr(VI) is of significant interest to researchers and health professionals.

Cr(VI) compounds can readily cross cell membranes. Inside the cell, Cr(VI) is reduced to its more reactive trivalent state, Cr(III). This reduction process generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of cellular stress response and apoptotic pathways.[8][9][12]

A key pathway activated by Cr(VI)-induced DNA damage is the p53 signaling pathway .[4][7][12] DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[12][20] This is a critical mechanism for eliminating potentially cancerous cells.

The Cr(VI)-induced apoptotic cascade can proceed through both intrinsic (mitochondrial) and extrinsic pathways.[3][11] The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic proteins like PUMA and Bax, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3.[12]

The following diagram illustrates the key events in Cr(VI)-induced cellular toxicity:

Conclusion

Sodium chromate decahydrate is a well-characterized inorganic compound with a defined crystalline and molecular structure. While its direct application in drug development is minimal, its role as a source of hexavalent chromium makes it a compound of significant interest in toxicology and environmental health research. Understanding its structure is fundamental to comprehending its properties, and knowledge of the cellular pathways it perturbs is crucial for assessing its biological impact and carcinogenic potential. The experimental protocols and data presented in this guide offer a technical foundation for researchers working with this and related hexavalent chromium compounds.

References

- 1. Signal transduction of p53-independent apoptotic pathway induced by hexavalent chromium in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102910678B - Method for preparing sodium chromate - Google Patents [patents.google.com]

- 3. Hexavalent chromium intoxication induces intrinsic and extrinsic apoptosis in human renal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium chromate - Wikipedia [en.wikipedia.org]

- 7. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Molecular Mechanisms of Hexavalent Chromium–Induced Apoptosis in Human Bronchoalveolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. A Refinement of the Crystal Structure of Na2CO3 · H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium Chromate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of sodium chromate, with a specific focus on the preparation and crystallization of its decahydrate form. The primary industrial method involves the high-temperature oxidative roasting of chromite ore, followed by aqueous leaching and purification. The subsequent crystallization of the decahydrate is a critical step for obtaining a purified, solid form of the compound. This document outlines the detailed experimental protocols, presents key quantitative data in tabular format, and visualizes the process workflows for clarity.

Introduction: The Chemistry of Sodium Chromate

Sodium chromate (Na₂CrO₄) is a yellow, hygroscopic solid that serves as a crucial intermediate in the extraction of chromium from its primary ore, chromite.[1][2] It is the precursor to the majority of chromium compounds and materials, including sodium dichromate and chromium(III) oxide.[1] Sodium chromate exists in an anhydrous form as well as several hydrated forms, most notably as the tetrahydrate (Na₂CrO₄·4H₂O) and the decahydrate (Na₂CrO₄·10H₂O).[1][3] The decahydrate form crystallizes from aqueous solutions at temperatures below 20°C.[1]

Due to its hexavalent chromium content, sodium chromate is a strong oxidizing agent and finds applications as a corrosion inhibitor, a dyeing auxiliary in the textile industry, and an oxidant in organic synthesis.[1] However, its utility is paralleled by its significant toxicity and carcinogenicity, necessitating stringent safety protocols during its handling and synthesis.[1][4][5]

Industrial Synthesis of Sodium Chromate

The large-scale production of sodium chromate is achieved through the alkaline roasting of chromite ore in the presence of air.[1][6] This pyrometallurgical process converts the water-insoluble chromium(III) oxide in the ore into a water-soluble sodium chromate (Cr(VI)) form.

The core chemical reaction is as follows: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ [1]

This process involves several key stages: ore preparation, roasting, leaching, and purification of the resulting sodium chromate solution.

Experimental Protocol: Industrial Production

Objective: To convert chromium from chromite ore into a water-soluble sodium chromate solution.

Materials:

-

Comminuted chromite ore (FeCr₂O₄)

-

Sodium carbonate (soda ash, Na₂CO₃)

-

Refractory diluent (e.g., recycled chromite ore residue, pyrites cinder) (optional)[7]

-

Pelleting liquid (e.g., water, aqueous sodium hydroxide)[7][8]

Procedure:

-

Ore Preparation: Chromite ore is dried and pulverized to a fine powder to maximize the reactive surface area.[7]

-

Mixing: The powdered ore is mixed with sodium carbonate. The quantity of soda ash is typically 115-200% of the stoichiometric amount required for the conversion.[7][8] A refractory diluent may be added to prevent agglomeration in the kiln.[7]

-

Pelletization: The mixture is pelletized using a binding liquid, such as water or a dilute sodium hydroxide solution. Pelleting at temperatures above 36°C can improve the structural strength of the pellets by preventing the formation of sodium carbonate decahydrate, which can weaken the pellets upon drying.[8]

-

Roasting: The dried pellets are fed into a rotary kiln and roasted under oxidizing conditions.[7] The temperature is maintained between 900°C and 1260°C, with a typical target of around 1100°C.[1][7] The availability of oxygen is crucial for the oxidation of Cr³⁺ to Cr⁶⁺.[6]

-

Leaching: The roasted pellets (clinker) are cooled, crushed, and then leached with hot water.[7][9] This dissolves the sodium chromate, forming a concentrated aqueous solution often referred to as "yellow liquor."

-

Purification: The leach liquor, which is typically alkaline, contains various impurities. The solution is purified by neutralizing it with carbon dioxide gas or an acidic chromium-containing solution to precipitate impurities like aluminum, iron, and silicon compounds, which are then removed by filtration.[10][11]

Quantitative Data: Industrial Synthesis

The efficiency of the industrial process depends on several parameters. The table below summarizes typical operational data.

| Parameter | Value / Range | Source(s) |

| Reactant Ratio (Na₂CO₃) | 115 - 200% of stoichiometric amount | [7][8] |

| Roasting Temperature | 900 - 1260°C (1100°C typical) | [1][7] |

| Roasting Time | ~90 minutes | [9] |

| Pelleting Temperature | ≥ 36°C (to avoid Na₂CO₃·10H₂O) | [8] |

| Chromium Conversion Rate | 85% - 97.06% | [9][12] |

| Final Product Purity | > 99.5% | [9] |

Preparation of Sodium Chromate Decahydrate

Sodium chromate decahydrate (Na₂CrO₄·10H₂O) is prepared by crystallizing a purified, concentrated aqueous solution of sodium chromate. The process leverages the compound's temperature-dependent solubility.

Experimental Protocol: Laboratory Crystallization

Objective: To prepare solid, purified crystals of sodium chromate decahydrate from an aqueous sodium chromate solution.

Materials:

-

Anhydrous sodium chromate (Na₂CrO₄) or a concentrated aqueous solution

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Crystallizing dish

Procedure:

-

Solution Preparation: Prepare a concentrated solution of sodium chromate by dissolving the anhydrous salt in deionized water with gentle heating and stirring. Aim for a near-saturated solution at a temperature of approximately 30-40°C.

-

Hot Filtration (Optional): If the initial solution contains any particulate impurities, perform a hot filtration to obtain a clear solution.

-

Crystallization: Transfer the warm, clear solution to a crystallizing dish. Cover the dish loosely (e.g., with perforated paraffin film) to prevent contamination while allowing for slow evaporation.

-

Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a cold bath maintained at a temperature below 20°C. The formation of yellow, needle-like crystals of sodium chromate decahydrate will occur as the solution cools and becomes supersaturated. Isothermal evaporation of the solvent is also an effective method for crystal growth.[13]

-

Crystal Isolation: Once a significant crop of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the crystals by pressing them between filter papers or by placing them in a desiccator. Avoid heating, as the decahydrate will lose its water of hydration. The melting/decomposition point of the decahydrate is approximately 20°C.[1]

Physicochemical Data

The properties of sodium chromate and its common hydrates are crucial for their synthesis and application.

| Property | Sodium Chromate (Anhydrous) | Sodium Chromate Tetrahydrate | Sodium Chromate Decahydrate |

| Formula | Na₂CrO₄ | Na₂CrO₄·4H₂O | Na₂CrO₄·10H₂O |

| Molar Mass | 161.97 g/mol [1] | 234.03 g/mol [3] | 342.15 g/mol |

| Appearance | Yellow crystals[1] | Yellow crystals[3] | Yellow crystals |

| Density | 2.698 g/cm³[1] | 2.723 g/mL (as 4-hydrate)[3] | 1.48 g/cm³ |

| Melting Point | 792 °C[1] | N/A | ~20 °C (decomposes)[1] |

| Solubility in Water | 84.5 g/100 mL at 25°C[1] | Soluble | Soluble |

Process Visualizations

The following diagrams illustrate the key workflows for the synthesis and preparation of sodium chromate decahydrate.

Caption: Industrial workflow for producing aqueous sodium chromate.

Caption: Laboratory workflow for crystallizing sodium chromate decahydrate.

Safety and Handling

All hexavalent chromium compounds, including sodium chromate and its hydrates, are highly toxic, corrosive, and carcinogenic.[1][4] Exposure can cause severe eye damage, skin burns, allergic reactions, and heritable genetic damage.[1][4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. When handling powders, use a NIOSH-approved respirator to prevent inhalation.[3][4]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[3][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials. Keep containers tightly sealed.[3][4]

-

First Aid:

-

Skin: Immediately flush with excess water for at least 15 minutes while removing contaminated clothing.[3]

-

Eyes: Immediately flush with excess water for 15 minutes, lifting eyelids occasionally.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

-

-

Spills and Disposal: Isolate the hazard area. Sweep up spilled solid material, place it in a sealed container, and dispose of it as hazardous waste in accordance with local regulations.[3][15]

Conclusion

The synthesis of sodium chromate via the oxidative roasting of chromite ore is a well-established industrial process that forms the foundation of chromium chemical manufacturing. The subsequent preparation of sodium chromate decahydrate is achieved through controlled crystallization from an aqueous solution, a process governed by the compound's solubility characteristics. This guide provides the necessary technical details, quantitative data, and safety protocols to assist researchers and professionals in understanding and safely handling these materials. The extreme toxicity of hexavalent chromium compounds cannot be overstated, and all procedures must be conducted with the utmost care and appropriate safety measures.

References

- 1. Sodium chromate - Wikipedia [en.wikipedia.org]

- 2. Sodium Chromate $(N{a_2}Cr{O_4})$ is made commercially by:A.Heating mixture of $C{r_2}{O_3}$ and $N{a_2}C{O_3}$B.Heating mixture of chromite ore and sodium carbonate in the presence of oxygenC.Heating sodium dichromate with sodium carbonateD.Reacting $NaOH$ with chromic acid [vedantu.com]

- 3. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 7. US3852059A - Process for the production of sodium chromate from chromite ore - Google Patents [patents.google.com]

- 8. US3816094A - Method for the conversion of chromite ore to sodium chromate - Google Patents [patents.google.com]

- 9. Processing of Chromite Overburden by Soda Roasting to Recover Chromium as Sodium Chromate - eprints@NML [eprints.nmlindia.org]

- 10. CN101693555B - Impurity removal method for sodium chromate alkaline solution - Google Patents [patents.google.com]

- 11. CN102910678B - Method for preparing sodium chromate - Google Patents [patents.google.com]

- 12. Preparation of Industrial Sodium Chromate Compound from an Indigenous Chromite Ore by Oxidative Decomposition [ore.immt.res.in]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. senturyreagents.com [senturyreagents.com]

Chromic Acid, Disodium Salt, Decahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chromic acid, disodium salt, decahydrate, a hexavalent chromium compound. The information is tailored for professionals in research and development, offering detailed data on its chemical identifiers, experimental protocols, and relevant biological pathways.

Core Chemical Identifiers

Chromic acid, disodium salt, is commercially available in its anhydrous form and as various hydrates, most commonly the decahydrate and tetrahydrate. Accurate identification is crucial for experimental consistency and safety. The following tables summarize the key identifiers for these forms.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 13517-17-4[1] |

| PubChem CID | 61638[1] |

| Molecular Formula | CrH20Na2O14[1] |

| Molecular Weight | 342.13 g/mol [1] |

| IUPAC Name | disodium;dioxido(dioxo)chromium;decahydrate[1] |

| Synonyms | Sodium chromate decahydrate[1] |

Table 2: Identifiers for Anhydrous Sodium Chromate

| Identifier | Value |

| CAS Number | 7775-11-3[2] |

| PubChem CID | 24488[3] |

| EC Number | 231-889-5[2] |

| UN Number | 3288[2] |

| Molecular Formula | Na2CrO4[2] |

| Molecular Weight | 161.97 g/mol [2] |

| Synonyms | Chromic acid, disodium salt; Chromium disodium oxide[2] |

Table 3: Identifiers for Sodium Chromate Tetrahydrate

| Identifier | Value |

| CAS Number | 10034-82-9[4][5][6][7] |

| Molecular Formula | Na2CrO4·4H2O[4][7] |

| Molecular Weight | 234.03 g/mol [5] |

Experimental Protocols

Accurate quantification and characterization of sodium chromate are essential for research applications. The following are established analytical methods.

Determination of Hexavalent Chromium by Ion Chromatography coupled with UV-VIS Spectroscopy

This method is widely used for the detection of hexavalent chromium in various samples.

Methodology:

-

Sample Preparation: A known volume of air is drawn through a PVC filter to collect particulate matter. The filter is then extracted with a solution of deionized water to dissolve soluble hexavalent chromium compounds. For sparingly soluble forms, an ammonium sulfate buffer is used, followed by a sodium carbonate buffer for insoluble complexes.

-

Chromatographic Separation: The extracted sample is injected into an ion chromatograph. A suitable anion exchange column is used to separate the chromate ions from other anions in the sample matrix.

-

Post-Column Derivatization: After separation, the eluent is mixed with a diphenylcarbazide solution. In an acidic medium, hexavalent chromium reacts with diphenylcarbazide to form a colored complex.

-

Detection: The colored complex is detected by a UV-VIS spectrophotometer at a specific wavelength (typically 540 nm). The absorbance is proportional to the concentration of hexavalent chromium in the sample.

-

Quantification: A calibration curve is generated using standard solutions of known hexavalent chromium concentrations. The concentration in the sample is determined by comparing its absorbance to the calibration curve.

Production Workflow

Sodium chromate is primarily produced from chromite ore through an industrial process known as soda ash roasting. The following diagram illustrates the key steps in this process.

Biological Signaling Pathways

Hexavalent chromium [Cr(VI)] compounds are known for their toxicity and carcinogenicity, primarily mediated through their ability to enter cells and induce oxidative stress and DNA damage. The following diagram depicts a simplified signaling pathway initiated by Cr(VI) exposure in mammalian cells.

Upon entering the cell, Cr(VI) is reduced to its more reactive intermediate states, Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reduction process generates reactive oxygen species (ROS), leading to oxidative stress.[8][9] This oxidative stress can cause damage to cellular components, including DNA. DNA damage, in turn, can activate tumor suppressor proteins like p53, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death).[8][10] Oxidative stress also contributes to mitochondrial dysfunction, further promoting apoptosis.

References

- 1. Chromic acid (H2CrO4), disodium salt, decahydrate | CrH20Na2O14 | CID 61638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium chromate - Wikipedia [en.wikipedia.org]

- 3. Sodium Chromate | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. gfschemicals.com [gfschemicals.com]

- 7. Sodium chromate tetrahydrate [himedialabs.com]

- 8. Toxic and carcinogenic effects of hexavalent chromium in mammalian cells in vivo and in vitro: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Sodium Chromate Decahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of sodium chromate decahydrate (Na₂CrO₄·10H₂O) crystals. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document details the crystallographic structure, thermal properties, and hygroscopic nature of sodium chromate decahydrate, presenting quantitative data in structured tables and outlining the experimental protocols for their determination.

General Physical Properties

Sodium chromate decahydrate presents as yellow, translucent, efflorescent crystals.[1] It is an odorless solid that is highly soluble in water. The decahydrate form is stable at temperatures below 20 °C.[2]

| Property | Value | Reference |

| Molecular Formula | Na₂CrO₄·10H₂O | [3] |

| Molar Mass | 342.13 g/mol | [3] |

| Appearance | Yellow monoclinic crystals | [3] |

| Melting Point | 19.9 °C | [3] |

| Density | 1.483 g/cm³ | [1] |

Crystallographic Data

The crystalline structure of sodium chromate decahydrate has been elucidated by single-crystal X-ray diffraction. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystal Structure Parameters

The following table summarizes the key crystallographic data for sodium chromate decahydrate, determined at -100 °C.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2(1)/c | [4] |

| Unit Cell Dimensions | a = 11.5356(12) Å | [4] |

| b = 10.4989(9) Å | [4] | |

| c = 12.9454(13) Å | [4] | |

| β = 107.489(8)° | [4] | |

| Volume | 1495.4(2) ų | [4] |

| Z | 4 | [4] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium chromate decahydrate involves the following steps:

-

Crystal Growth: Single crystals are grown from an aqueous solution of sodium chromate by isothermal evaporation of the solvent.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., -100 °C) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal behavior of sodium chromate decahydrate, particularly its dehydration process.

Thermal Decomposition

Upon heating, sodium chromate decahydrate undergoes stepwise dehydration, losing its ten water molecules to form the anhydrous salt. The decahydrate is known to lose some of its water of hydration if not stored in a moisture-tight container.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines the general procedure for analyzing the thermal decomposition of a hydrated salt like sodium chromate decahydrate:

-

Instrument Setup: A thermogravimetric analyzer is used. The instrument is calibrated for temperature and mass.

-

Sample Preparation: A small, accurately weighed sample of the crystals (typically 5-10 mg) is placed in an appropriate sample pan (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 20-50 mL/min) to prevent oxidative reactions.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step, which corresponds to the loss of water molecules.

Hygroscopicity

Sodium chromate decahydrate is a hygroscopic solid, meaning it can absorb moisture from the atmosphere.[1][2][3] Its tendency to effloresce, or lose water of hydration, suggests a dynamic relationship with ambient humidity.

Moisture Sorption Behavior

The hygroscopicity of a crystalline solid can be quantitatively characterized by its moisture sorption isotherm. This isotherm plots the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.

Experimental Protocol: Gravimetric Sorption Analysis

The moisture sorption isotherm of a crystalline solid can be determined using the following protocol:

-

Instrument Setup: A gravimetric sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber, is used.

-

Sample Preparation: A small, accurately weighed sample is placed in the sample pan. The sample may be pre-dried under a stream of dry gas to establish a baseline.

-

Experimental Conditions: The sample is exposed to a series of increasing (for sorption) and then decreasing (for desorption) relative humidity levels at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.

-

Data Analysis: The equilibrium mass at each RH is used to calculate the moisture content. The moisture sorption isotherm is then generated by plotting the equilibrium moisture content against the relative humidity.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a hydrated crystalline solid like sodium chromate decahydrate.

Caption: Workflow for the physical characterization of hydrated crystals.

References

Solubility profile of sodium chromate decahydrate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of sodium chromate decahydrate (Na₂CrO₄·10H₂O) in various solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the solubility of this compound is of interest.

Physicochemical Properties

Sodium chromate decahydrate is a yellow, crystalline solid that is hygroscopic in nature. It is important to note that the decahydrate form is stable at room temperature but has a melting point of 20°C[1][2]. Above this temperature, it begins to lose water of hydration, transitioning to the hexahydrate, tetrahydrate, and eventually the anhydrous form at higher temperatures. This phase behavior is critical when considering its solubility at different temperatures.

Quantitative Solubility Data

The solubility of sodium chromate has been determined in a range of solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of Sodium Chromate in Water [1][2][3][4]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.8 |

| 20 | 44.3 (wt%) |

| 25 | 84.5 |

| 30 | 87.3 (g/L) |

| 40 | 48.8 (wt%) |

| 60 | 53.5 (wt%) |

| 80 | 55.8 (wt%) |

| 100 | 126.7 |

Table 2: Solubility of Sodium Chromate in Organic Solvents [1][2][3][4][5][6]

| Solvent | Temperature (°C) | Solubility |

| Methanol | 25 | 0.344 g/100 mL |

| Ethanol | - | Slightly soluble / Sparingly soluble |

| Acetone | - | Data not available |

| Diethyl Ether | - | Data not available |

| Tetrahydrofuran | - | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | Data not available for sodium chromate. For the related compound, sodium dichromate dihydrate, the solubility is 12 g/100g . |

| Dimethylformamide (DMF) | - | Data not available |

Experimental Protocols for Solubility Determination

The determination of the solubility of sodium chromate decahydrate can be carried out using established methods for inorganic salts. The isothermal equilibrium method followed by gravimetric analysis is a common and reliable approach.

Isothermal Equilibrium Method

This method involves establishing a saturated solution of the solute in the solvent at a constant temperature.

Apparatus:

-

Constant temperature water bath or incubator

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Calibrated thermometer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of sodium chromate decahydrate to a known volume or mass of the solvent in a sealable vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant temperature bath or shaker. Agitate the mixture vigorously for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Immediately filter the sample using a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

-

Analysis: The concentration of the sodium chromate in the clear, saturated filtrate is then determined using a suitable analytical method, such as gravimetric analysis.

Gravimetric Analysis

This method determines the mass of the solute in a known mass or volume of the saturated solution.

Apparatus:

-

Evaporating dish or weighing boat

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Weighing the Sample: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed dish and record the total mass.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood. For water, a steam bath or a hot plate at a low setting can be used. For organic solvents, appropriate heating methods that avoid ignition should be employed.

-

Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at an appropriate temperature (e.g., 105-110°C) to remove any remaining traces of solvent and water of hydration if the anhydrous solubility is being determined. Dry the sample to a constant weight, which is confirmed by repeated cycles of drying, cooling in a desiccator, and weighing until the mass no longer changes.

-

Calculation: The solubility is calculated as the mass of the dried sodium chromate per 100 mL or 100 g of the solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of sodium chromate decahydrate.

Caption: Workflow for determining the solubility of sodium chromate decahydrate.

Caption: Key factors influencing the solubility of sodium chromate decahydrate.

References

- 1. SODIUM CHROMATE - Desicca Chemicals [desiccantsmanufacturers.com]

- 2. Sodium Chromate – Kevin Pharma Chem [kevinpharmachem.com]

- 3. Sodium Chromate | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium chromate - Wikipedia [en.wikipedia.org]

- 5. Sodium chromate CAS#: 7775-11-3 [m.chemicalbook.com]

- 6. sodium chromate decahydrate [chemister.ru]

An In-depth Technical Guide to the Health and Safety Hazards of Hexavalent Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

Hexavalent chromium [Cr(VI)] compounds are a class of chemicals with widespread industrial applications that also pose significant health and safety risks. Recognized as potent human carcinogens, these compounds necessitate careful handling and a thorough understanding of their toxicological profile.[1] This guide provides a detailed overview of the health and safety hazards associated with hexavalent chromium, with a focus on the molecular mechanisms of toxicity, relevant experimental protocols, and quantitative data to inform risk assessment and the development of potential therapeutic interventions.

Mechanisms of Hexavalent Chromium Toxicity

The toxicity of hexavalent chromium is multifaceted, involving a complex interplay of cellular and molecular events. Unlike the more benign trivalent chromium [Cr(III)], Cr(VI) can readily cross cell membranes through anion transport channels.[2] Once inside the cell, Cr(VI) is reduced to reactive intermediates, including Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reductive process is a key driver of Cr(VI)'s toxicity, leading to the generation of reactive oxygen species (ROS), DNA damage, and disruption of cellular signaling pathways.[3]

Oxidative Stress

The intracellular reduction of Cr(VI) is a major source of oxidative stress. This process generates superoxide anions, hydroxyl radicals, and other ROS, which can damage cellular macromolecules, including lipids, proteins, and DNA.[4] Oxidative stress is a primary mechanism of Cr(VI)-induced cytotoxicity and is implicated in its carcinogenic effects.[5] The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, mitochondrial dysfunction, and the activation of stress-responsive signaling pathways.[4]

DNA Damage and Genotoxicity

Hexavalent chromium is a well-established genotoxic agent. The reactive chromium intermediates and ROS generated during its intracellular reduction can cause a variety of DNA lesions, including:

-

DNA Adducts: Cr(III), the final product of Cr(VI) reduction, can form stable adducts with DNA. These can be binary adducts (Cr-DNA) or ternary adducts involving other molecules like glutathione or amino acids.[6][7] These adducts can interfere with DNA replication and transcription, leading to mutations.

-

Oxidative DNA Damage: ROS produced during Cr(VI) metabolism can oxidize DNA bases, leading to lesions such as 8-oxo-deoxyguanosine (8-oxodG), which is a marker of oxidative stress and is mutagenic.[7]

-

DNA Strand Breaks: Cr(VI) exposure can induce both single- and double-strand breaks in DNA.[8]

-

DNA-Protein Crosslinks: Cr(VI) can induce the formation of crosslinks between DNA and proteins, which can impair DNA repair and other chromosomal processes.[9][10]

Disruption of Cellular Signaling Pathways

Hexavalent chromium can perturb various cellular signaling pathways, contributing to its toxicity and carcinogenicity. Key pathways affected include:

-

p53 Signaling: The tumor suppressor protein p53 is a critical sensor of DNA damage. In response to Cr(VI)-induced genotoxicity, p53 can be activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[1][11][12] However, the p53 response to Cr(VI) can be complex and may be impaired in some contexts.[11]

-

Apoptosis Pathways: Cr(VI) can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][13] This involves the activation of caspases, a family of proteases that execute the apoptotic program. The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial integrity, also plays a crucial role.[14]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are involved in cellular stress responses. Cr(VI) has been shown to activate MAPK signaling, which can contribute to both cell survival and cell death decisions.[14]

Health Effects of Hexavalent Chromium Exposure

Exposure to hexavalent chromium can lead to a range of adverse health effects, with the respiratory system being a primary target for inhaled Cr(VI). Ingestion and dermal contact are other significant routes of exposure.

Carcinogenicity

Hexavalent chromium is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), primarily based on evidence of lung cancer in occupationally exposed workers.[15] Ingestion of Cr(VI) has been linked to cancers of the oral cavity and small intestine in animal studies.[16]

Respiratory Effects

Inhalation of Cr(VI) can cause a variety of respiratory issues, including:

-

Nasal irritation and ulceration

-

Perforated nasal septum

-

Asthma

-

Lung cancer[7]

Dermal Effects

Direct skin contact with Cr(VI) compounds can lead to:

-

Skin irritation and ulcers (chrome ulcers)

-

Allergic contact dermatitis[7]

Renal and Hepatic Effects

The kidneys and liver are also target organs for Cr(VI) toxicity.[7] Ingestion or high levels of exposure can lead to kidney and liver damage.[16][17]

Quantitative Data on Hexavalent Chromium Toxicity

The following tables summarize quantitative data from various in vitro and in vivo studies on the toxicity of hexavalent chromium.

Table 1: In Vitro Cytotoxicity of Hexavalent Chromium

| Cell Line | Compound | Exposure Time | Endpoint | IC50 / Effect Concentration | Reference(s) |

| BEAS-2B (human bronchial epithelial) | K₂Cr₂O₇ | 24h, 48h | Cell Viability (MTT assay) | Cytotoxic at 0.2-200 µM | [18] |

| BEAS-2B | Cr(VI) | Chronic | Morphological changes, reduced contact inhibition | 0.1-2 µM | [19] |

| A549 (human lung adenocarcinoma) | Cr(VI) | 24h, 48h | Cell Viability (MTT assay) | Significant decrease in viability with Cr(VI) mixtures | [20] |

| HepG2 (human liver carcinoma) | K₂Cr₂O₇ | 24h | Cell Viability | Dose-dependent cytotoxicity from 3.125-50 µM | [4] |

| MOLT-4 (human lymphoblastic leukemia) | Cr(VI) | 4h, 12h | Apoptosis | Increased apoptosis at 0.5 and 3 µM | [1] |

| HK-2 (human renal proximal tubular) | K₂Cr₂O₇ | 24h, 48h | Cell Viability | ~50-60% viability at 10 µM (24h), ~20-30% at 48h | [13][21] |

Table 2: In Vivo Toxicity of Hexavalent Chromium in Rats

| Strain | Compound | Dosing Regimen | Organ | Endpoint | Observed Effect | Reference(s) |

| Wistar | K₂Cr₂O₇ | 700 ppm in drinking water (gestation day 14 to postnatal day 14) | Kidney | Oxidative stress markers (MDA, GSH, NO), histological changes | Increased oxidative stress, cellular infiltration, necrosis | [17] |

| Wistar | Sodium dichromate | 8, 12, 16 mg/kg (i.p.) for 8 days | Kidney | Oxidative stress markers (MDA, GSH), histopathology | Dose-dependent increase in MDA, decrease in GSH, microscopic damage | [22][23] |

| Sprague Dawley | Not specified | Oral gavage for 5 days | Liver, Kidney | Gene expression changes | Transcriptional changes for estimating benchmark doses | [24] |

Table 3: Occupational Exposure Limits for Hexavalent Chromium

| Organization | Limit | Value |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 µg/m³ |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.2 µg/m³ |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.5 µg/m³ |

Experimental Protocols for Assessing Hexavalent Chromium Toxicity

This section provides detailed methodologies for key experiments used to evaluate the toxic effects of hexavalent chromium.

Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization: Neutralize the slides with a Tris buffer.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.[25][26]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a key indicator of Cr(VI)-induced oxidative stress. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe for this purpose.

Protocol:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with the desired concentrations of Cr(VI) for the specified time.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA in serum-free media. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.[27][28]

Western Blotting for p53 and Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-